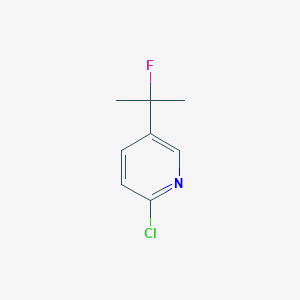
2-chloro-5-(2-fluoropropan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9ClFN and a molecular weight of 173.62 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 5-position. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), resulting in the formation of the desired compound . This reaction typically yields around 30% of the product. Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Análisis De Reacciones Químicas
2-chloro-5-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted pyridines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed reaction conditions and products are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Negishi cross-coupling, to form bipyridines.
Aplicaciones Científicas De Investigación
2-chloro-5-(2-fluoropropan-2-yl)pyridine is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. For instance, when used as a precursor for P2X7 receptor antagonists, it binds to the P2X7 receptor, inhibiting its activity and thereby modulating inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
2-chloro-5-(2-fluoropropan-2-yl)pyridine can be compared with other similar compounds, such as:
2-chloro-5-fluoropyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a 2-fluoropropan-2-yl group.
2-chloro-5-methylpyridine: This compound has a methyl group instead of a 2-fluoropropan-2-yl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-chloro-5-(2-fluoropropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCCRDGVRNFTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3R,5S)-5-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]azanium;chloride](/img/structure/B6600040.png)
![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)

![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)



![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)


